molecular formula C16H14N2O3 B14295084 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- CAS No. 113124-69-9

1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy-

Cat. No.: B14295084
CAS No.: 113124-69-9
M. Wt: 282.29 g/mol
InChI Key: YEFMCBPHJWKLOK-UHFFFAOYSA-N
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Description

1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indole and quinoline rings through cyclization of appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the desired position using reagents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Quinoline Derivatives: Compounds with quinoline backbones.

    Methoxy-Substituted Compounds: Molecules with methoxy groups at various positions.

Uniqueness

1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- is unique due to its specific combination of indole and quinoline rings, along with the methoxy substitution. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

113124-69-9

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-methoxy-8,9,10,11-tetrahydro-7H-indolo[3,2-c]quinoline-1,4-dione

InChI

InChI=1S/C16H14N2O3/c1-21-12-6-11(19)13-14-9(7-17-15(13)16(12)20)8-4-2-3-5-10(8)18-14/h6-7,18H,2-5H2,1H3

InChI Key

YEFMCBPHJWKLOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C3C(=CN=C2C1=O)C4=C(N3)CCCC4

Origin of Product

United States

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